molecular formula C9H5BrClNO2S2 B1523812 2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride CAS No. 1305710-76-2

2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride

Cat. No. B1523812
CAS RN: 1305710-76-2
M. Wt: 338.6 g/mol
InChI Key: BXKOWLYZLDNJAH-UHFFFAOYSA-N
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Description

The compound “2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The molecule also contains a bromophenyl group and a sulfonyl chloride group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This compound, like other sulfonyl chlorides, is likely to be reactive towards nucleophiles, due to the presence of the sulfonyl chloride functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties would likely be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

This compound has been studied for its role in the synthesis of novel heterocyclic compounds with sulfamoyl moiety. These compounds, which incorporate 2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride, have shown potential as antimicrobial agents. The study focused on the synthesis of various derivatives, including thiazole, pyridone, pyrazole, chromene, and hydrazone, and evaluated their antibacterial and antifungal activities, yielding promising results (Darwish et al., 2014).

Preparation and Reactivity in Synthesis

The chlorination of related thiazole compounds has led to the creation of derivatives like 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. This derivative demonstrates efficient electrophilic reactivity, enabling nucleophilic substitution reactions and facilitating the regioselective synthesis of trisubstituted 1,3-thiazoles. The nature of nucleophiles strongly influences the regiochemistry of these reactions (Turov et al., 2014).

Novel Solid-Phase Parallel Synthesis

In another study, the synthesis of N-substituted-2-aminobenzo[d]thiazole derivatives involved using polymer-bound 2-aminobenzo[d]thiazole resins, with the key step involving the preparation of these resins by cyclization reaction. The process demonstrated the utility of this compound in creating N-alkyl, N-acyl, and N-sulfonyl-2-aminobenzo[d]thiazole derivatives, showcasing the compound’s versatility in complex organic syntheses (Kim et al., 2013).

Amidophenacylating Reagents in Synthesis

Incorporating amidophenacylating reagents, derivatives of 1,3-oxazole and 1,3-thiazole have been synthesized. This study highlighted the conversion of these compounds to 1,3-oxazole-4-sulfonyl and 1,3-thiazol-4-sulfonyl chlorides, further used to prepare corresponding sulfonamides. The use of this compound in this context aids in diversifying the range of potential pharmaceutical and chemical applications (Kornienko et al., 2014).

Construction of Polycyclic Skeletons

A CuCl-mediated three-component reaction was developed to construct thiophene-fused polycyclic π-conjugated skeletons. This method utilized 2-(2-bromophenyl)acetonitrile, aromatic aldehydes, and elemental sulfur, showcasing the compound's utility in advanced organic synthesis and material science, particularly in creating complex polycyclic structures (Zhang et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a drug, the mechanism would depend on the biological target .

Safety and Hazards

Sulfonyl chlorides are generally considered to be hazardous. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

2-(3-bromophenyl)-1,3-thiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S2/c10-7-3-1-2-6(4-7)9-12-8(5-15-9)16(11,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKOWLYZLDNJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CS2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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